An In-depth Technical Guide to 5-Bromo-2-fluorocinnamic Acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 5-Bromo-2-fluorocinnamic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-fluorocinnamic acid is a halogenated derivative of cinnamic acid that holds significant promise as a versatile building block in medicinal chemistry and materials science. Its unique trifunctionalized scaffold, featuring a reactive carboxylic acid, a cross-coupling-amenable bromo group, and a modulating fluoro group, offers a wealth of opportunities for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the chemical and physical properties of 5-bromo-2-fluorocinnamic acid, detailed synthetic protocols, an analysis of its reactivity, and a discussion of its current and potential applications in drug discovery and development.
Core Chemical and Physical Properties
5-Bromo-2-fluorocinnamic acid presents as a white to light yellow crystalline powder.[1] Its fundamental properties are summarized in the table below, providing a critical foundation for its use in synthetic chemistry.
| Property | Value | Source(s) |
| CAS Number | 202865-71-2 | [1] |
| Molecular Formula | C₉H₆BrFO₂ | [1] |
| Molecular Weight | 245.05 g/mol | [1] |
| Melting Point | 192-196 °C | [1] |
| Boiling Point | 336 °C at 760 mmHg | [1] |
| Density | 1.685 g/cm³ | [1] |
| IUPAC Name | (2E)-3-(5-bromo-2-fluorophenyl)prop-2-enoic acid | [1] |
| Appearance | White to light yellow crystal powder | [1] |
| Solubility | Insoluble in water.[2] Soluble in polar organic solvents such as DMSO, DMF, and alcohols. |
Synthesis of 5-Bromo-2-fluorocinnamic Acid
The synthesis of 5-bromo-2-fluorocinnamic acid is most commonly achieved through well-established condensation reactions, namely the Knoevenagel-Doebner condensation and the Mizoroki-Heck reaction.
Knoevenagel-Doebner Condensation
The Knoevenagel-Doebner condensation provides a reliable and high-yielding route to cinnamic acid derivatives.[3] This method involves the reaction of an aromatic aldehyde with malonic acid in the presence of a basic catalyst, typically pyridine and a catalytic amount of piperidine.[4]
Experimental Protocol:
-
To a solution of 5-bromo-2-fluorobenzaldehyde (1.0 eq) in pyridine (3-5 volumes), add malonic acid (1.1-1.5 eq) and a catalytic amount of piperidine (0.1 eq).
-
Heat the reaction mixture to reflux (typically 90-110 °C) for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum to yield 5-bromo-2-fluorocinnamic acid. Recrystallization from ethanol or acetic acid can be performed for further purification.
Mizoroki-Heck Reaction
The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that can be employed to synthesize cinnamic acid derivatives from aryl halides and alkenes.[5] In this case, 5-bromo-2-fluoro-iodobenzene would be reacted with acrylic acid in the presence of a palladium catalyst and a base.
Experimental Protocol:
-
In a reaction vessel, combine 5-bromo-2-fluoro-iodobenzene (1.0 eq), acrylic acid (1.2-1.5 eq), a palladium catalyst such as Pd(OAc)₂ (1-5 mol%), a phosphine ligand (e.g., PPh₃ or P(o-tol)₃), and a base (e.g., Et₃N or K₂CO₃) in a suitable solvent (e.g., DMF or acetonitrile).
-
Degas the mixture and heat it under an inert atmosphere (e.g., nitrogen or argon) at 80-120 °C for 12-24 hours.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 5-bromo-2-fluorocinnamic acid.
Spectroscopic Characterization
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and vinylic protons. The aromatic protons will appear as multiplets in the range of 7.0-8.0 ppm, with coupling patterns influenced by both the bromo and fluoro substituents. The vinylic protons will present as doublets, characteristic of a trans alkene, with a large coupling constant (J ≈ 16 Hz). The carboxylic acid proton will be a broad singlet at a downfield chemical shift (>10 ppm).
¹³C NMR: The carbon NMR spectrum will display nine distinct signals. The carbonyl carbon of the carboxylic acid will be observed around 167-170 ppm. The aromatic carbons will appear in the region of 110-140 ppm, with the carbon atoms directly attached to the fluorine and bromine atoms showing characteristic splitting patterns and chemical shifts. The vinylic carbons will resonate at approximately 115-145 ppm.
FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band from 2500-3300 cm⁻¹), the C=O stretch (a strong band around 1680-1700 cm⁻¹), the C=C stretch of the alkene (around 1620-1640 cm⁻¹), and C-H stretches of the aromatic ring and alkene.
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns will likely involve the loss of COOH, Br, and other fragments.
Reactivity and Synthetic Utility
The synthetic utility of 5-bromo-2-fluorocinnamic acid stems from the orthogonal reactivity of its three functional groups.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety can undergo standard transformations such as esterification and amidation . These reactions are crucial for modifying the pharmacokinetic properties of drug candidates, including solubility and bioavailability.
Reactions of the Bromo Group: Palladium-Catalyzed Cross-Coupling
The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling .[6] This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 5-position of the phenyl ring, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[7]
Applications in Drug Discovery and Medicinal Chemistry
The strategic incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and membrane permeability.[8][9] Cinnamic acid derivatives, in general, are known to possess a wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties.[10][11]
5-Bromo-2-fluorocinnamic acid, by combining these features, represents a highly valuable scaffold for the development of novel therapeutics. The bromo- and fluoro-substituents can modulate the electronic properties and conformation of the molecule, influencing its interaction with biological targets. The ability to further functionalize the molecule through the carboxylic acid and bromo groups allows for the fine-tuning of its pharmacological profile. While specific examples of its direct use in marketed drugs are not yet prevalent, its role as a key intermediate in the synthesis of biologically active molecules is an active area of research.[12]
Safety and Handling
5-Bromo-2-fluorocinnamic acid is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
5-Bromo-2-fluorocinnamic acid is a key synthetic intermediate with significant potential in drug discovery and materials science. Its trifunctional nature allows for a high degree of molecular diversity to be generated from a single, readily accessible scaffold. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for harnessing its full potential in the development of novel and innovative chemical entities.
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